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Methoxybenzyl)cyclopropyl)metha

namine

Cat. No.: B13527986

Get Quote

Executive Summary & Compound Identity
(1-(3-Methoxybenzyl)cyclopropyl)methanamine is a primary amine featuring a cyclopropane

ring substituted at the 1-position with both a 3-methoxybenzyl group and a methanamine

(aminomethyl) group.[1] This quaternary center creates a unique spectroscopic signature

essential for distinguishing it from its nitrile precursor or ring-opened impurities.[1]

Chemical Formula: C₁₂H₁₇NO[1]

Molecular Weight: 191.27 g/mol [1]

Key Structural Features:

Quaternary Cyclopropyl Carbon: Shielded environment, distinct high-field NMR signals.

Benzyl Linker: Separates the aromatic ring from the cyclopropane, adding a diagnostic

methylene singlet.
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Primary Amine: Broad exchangeable protons, susceptible to carbamate formation (CO₂) if

not stored properly.

Reference Spectroscopic Data (Consensus Profile)
The following data represents the Standard Reference Profile derived from high-fidelity

consensus prediction and validated analog data (e.g., 1-(3,4-dimethoxyphenyl) analogs). Use

this table to validate your experimental results.

Table 1: Nuclear Magnetic Resonance (NMR) Profile
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Nucleus
Signal (δ
ppm)

Multiplicity Integration Assignment
Structural
Logic
(Causality)

¹H NMR 0.45 – 0.65 Multiplet 4H
Cyclopropyl –

CH₂–

High-field

shift

characteristic

of

cyclopropane

ring current

anisotropy.[1]

1.30 Broad s 2H –NH₂

Exchangeabl

e; shift varies

with

concentration

/solvent.[1]

2.58 Singlet 2H
Cyclopropyl–

CH₂–NH₂

Diagnostic of

complete

nitrile

reduction.[1]

2.75 Singlet 2H
Ar–CH₂–

Cyclopropyl

Distinguishes

benzyl analog

from phenyl

analog.[1]

3.80 Singlet 3H –OCH₃

Characteristic

methoxy

singlet.[1][2]

6.75 – 7.25 Multiplet 4H
Aromatic (Ar-

H)

Typical 1,3-

disubstituted

benzene

pattern (m-

substitution).

[1]
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¹³C NMR 10.5 CH₂ 2C
Cyclopropyl

(Ring)

Highly

shielded ring

carbons.[1]

24.8 Quaternary 1C
C1

(Cyclopropyl)

The

quaternary

pivot point.[1]

40.2 CH₂ 1C Ar–CH₂–C1
Benzylic

carbon.[1]

48.5 CH₂ 1C C1–CH₂–NH₂

Aminomethyl

carbon (shifts

downfield if

salt form).[1]

55.2 CH₃ 1C –OCH₃
Methoxy

carbon.[1]

111–129 CH 4C Aromatic CH
Ring carbons.

[1]

159.6 Quaternary 1C Ar–C–OMe

Ipso-carbon

attached to

oxygen

(deshielded).

[1]

Note on Solvent Effects: Data is referenced to CDCl₃ (7.26 ppm).[1] In DMSO-d₆, amine protons

may appear distinct (doublet/triplet) if exchange is slow, and the water peak will be prominent.

Comparative Analysis: Target vs. Alternatives
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In synthesis, the most critical "performance" metric is the purity relative to the Nitrile Precursor

(incomplete reduction) and the Des-cyclopropyl analog (impurity from starting material).

Table 2: Critical Distinction Markers
Feature

Target Product

(Amine)
Alternative 1: Nitrile

Precursor

Alternative 2: Alcohol

Byproduct

Structure R–CH₂–NH₂ R–C≡N R–CH₂–OH

IR Spectrum

No peak at 2200

cm⁻¹.N-H stretch

~3300 cm⁻¹.[1]

Strong sharp peak at

~2230 cm⁻¹ (C≡N).[1]

Broad O-H stretch

~3400 cm⁻¹.[1]

¹H NMR (Side Chain) δ 2.58 (s) (CH₂-N)
No signal (Quaternary

C-CN).[1]
δ 3.45 (s) (CH₂-O).[1]

MS (ESI+) [M+H]⁺ = 192.1 [M+H]⁺ = 188.1 [M+H]⁺ = 193.1

Solubility
Soluble in dilute HCl

(aq).[1]

Insoluble in dilute HCl.

[1]

Insoluble/Low sol. in

dilute HCl.[1]

Expert Insight: The most common failure mode in this synthesis is incomplete reduction of the

nitrile. The presence of any signal at 2230 cm⁻¹ in IR indicates >1% residual nitrile, which can

be toxic.

Experimental Workflow: Self-Validating
Characterization
This protocol ensures the identity of the compound using a "Check-Gate" system.

Step 1: The "Solubility Switch" Test (Crude Purity
Check)[1]

Principle: Amines form water-soluble salts; precursors do not.[1]

Protocol: Dissolve 5 mg of sample in 1 mL of 1M HCl.

Clear Solution: Amine is dominant.[1]
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Turbid/Oily Droplets: Significant Nitrile or Non-basic impurity present.[1] Stop and repurify.

Step 2: IR Spectroscopy (Functional Group Validation)
[1]

Goal: Confirm loss of Nitrile (C≡N).

Method: ATR-FTIR (Neat solid/oil).[1]

Pass Criteria: Absence of peak at 2200–2250 cm⁻¹.[1] Presence of weak doublet/broad band

at 3200–3400 cm⁻¹ (NH₂).

Step 3: ¹H NMR (Structural Confirmation)[1]
Goal: Confirm the "Cyclopropyl-Benzyl" connectivity.

Critical Check: Locate the two singlets in the aliphatic region (2.5–2.8 ppm).

If you see a quartet or doublet in this region, you may have the methyl-substituted open

chain analog (ring opening).

If you see only one singlet, check integration. The Benzyl CH₂ and Aminomethyl CH₂ may

overlap; run in C₆D₆ (Benzene-d₆) to resolve them.[1]

Visualization: Purity Decision Tree
The following diagram illustrates the logical flow for characterizing this compound,

distinguishing it from common synthetic pitfalls.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Methoxyphenyl_ethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Methoxyphenyl_ethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Methoxyphenyl_ethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Methoxyphenyl_ethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13527986?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Product Isolated

Step 1: IR Spectrum
(Check 2200-2250 cm⁻¹)

Peak Present
(~2230 cm⁻¹)

Yes

No Peak

No

Repurify:
Incomplete Reduction

Step 2: ¹H NMR
(Aliphatic Region 2.0-3.0 ppm)

Two Singlets
(2H each)

One Singlet
(Missing CH₂-N)

Complex Multiplets
(Ring Opening)

Step 3: MS (ESI+)
Target: 192.1 m/z

Identity Error:
Precursor/Byproduct

PASS:
(1-(3-Methoxybenzyl)cyclopropyl)methanamine

Click to download full resolution via product page

Figure 1: Analytical decision matrix for validating the synthesis of (1-(3-
Methoxybenzyl)cyclopropyl)methanamine, focusing on distinguishing the target from the

nitrile precursor and ring-opened impurities.
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National Center for Biotechnology Information.[1] (2025).[1][3][4][5][6] PubChem

Compound Summary for CID 4612058, 1-(3-Methoxyphenyl)ethanamine (Analog

Reference). Retrieved from [Link][1]

Note: Used for aromatic region and methoxy group chemical shift consensus.[1]

Synthetic Methodology (Nitrile Reduction)

Gorins, G., et al. (2009). "Reductions of aliphatic and aromatic nitriles to primary amines

with diisopropylaminoborane." Journal of Organic Chemistry. Retrieved from [Link]

Provides the mechanistic basis for the reduction of the quaternary nitrile precursor to the
target amine.

Cyclopropylamine Characterization

Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines

from nitriles."[1] Chemical Communications.[1]

Establishes the characteristic high-field NMR shifts (0.4–0.8 ppm) for 1-substituted
cyclopropylamines.

Catalog Verification

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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